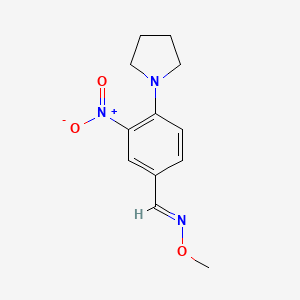
3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with a complex structure that includes a nitro group, a pyrrolidinyl group, and an O-methyloxime functional group
Preparation Methods
The synthesis of 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes nitration, formylation, and oximation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and safety .
Chemical Reactions Analysis
3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include strong acids or bases, specific solvents, and controlled temperatures.
Scientific Research Applications
3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group and pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime can be compared with other similar compounds, such as:
4-nitrobenzaldehyde O-methyloxime: Lacks the pyrrolidinyl group, resulting in different chemical properties and reactivity.
3-nitro-4-(1-pyrrolidinyl)benzaldehyde: Lacks the O-methyloxime group, affecting its chemical behavior and applications.
4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime: Lacks the nitro group, leading to different reactivity and potential uses. The presence of the nitro, pyrrolidinyl, and O-methyloxime groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
(E)-N-methoxy-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSBRVDFSXNNR-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2370819.png)
![N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2370820.png)
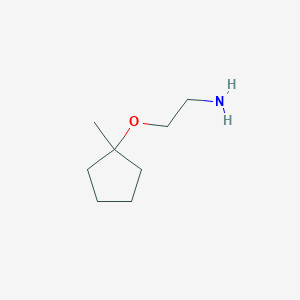

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)
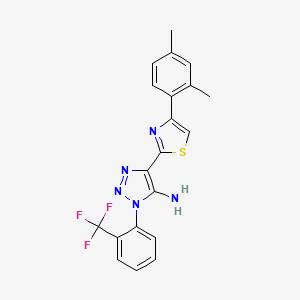
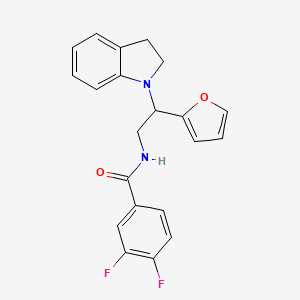
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)
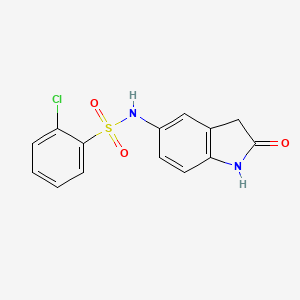
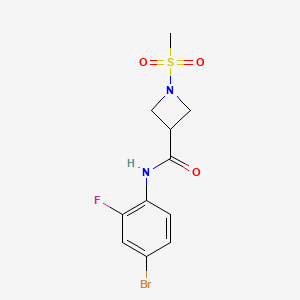
![1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea](/img/structure/B2370837.png)
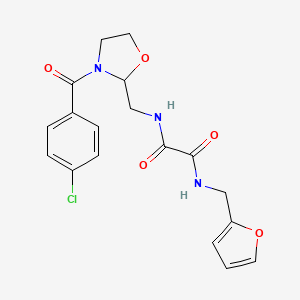

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)
